(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c1-24-16-8-6-12-4-2-3-5-14(12)19(16)27-20(24)23-18(25)11-26-17-9-7-13(21)10-15(17)22/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGLFKUDPDSHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several acetamide-thiazole derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
The 2,4-dichlorophenoxy group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy () or neutral phenyl groups (). This may increase oxidative stress induction, relevant to ferroptosis ().
Stereoelectronic Effects: The (E)-configuration ensures optimal spatial alignment for receptor binding, unlike non-configurational analogs in .
Q & A
Q. What are the recommended synthetic routes for (E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide, and how can reaction conditions be optimized for yield?
Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Nucleophilic substitution : Reacting 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or Et₃N) to form the phenoxyacetamide intermediate .
- Thiazole ring formation : Condensation with a naphthothiazole precursor under controlled conditions (e.g., reflux in DMF or dichloromethane) .
Optimization strategies : - Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency for acetamide couplings .
- Temperature control : Maintaining 0°C during exothermic steps (e.g., acid chloride additions) minimizes side products .
- Catalysts : Copper salts (e.g., Cu(OAc)₂) can accelerate cyclization steps .
- Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the naphthothiazole proton environment should show distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peaks) .
- Infrared Spectroscopy (IR) : Detects functional groups like C=O (1670–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the imine group .
Best practices : Cross-validate data with computational methods (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?
Answer: Contradictions often arise from:
- Tautomeric equilibria : The thiazole-imine system may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to stabilize dominant forms .
- Solvent effects : Polar solvents (e.g., DMSO-d₆) can shift proton signals. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
- Impurity interference : Recrystallize the compound (e.g., using ethanol/water mixtures) and reacquire spectra .
- Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling relationships, while NOE experiments confirm spatial proximity of substituents .
Q. What strategies are effective in elucidating the reaction mechanisms involved in forming the naphtho[2,1-d]thiazole ring system?
Answer: Mechanistic studies require:
- Isotopic labeling : Introduce ¹³C or ¹⁵N at critical positions (e.g., the thiazole nitrogen) to trace bond formation via MS/MS fragmentation .
- Kinetic studies : Monitor intermediate formation via in situ IR or HPLC to identify rate-determining steps .
- Computational modeling : Use DFT calculations to evaluate transition states and energy barriers for cyclization steps .
Case study : Copper-catalyzed cyclizations (e.g., in triazole syntheses) suggest a similar role for metal ions in facilitating thiazole ring closure via coordination .
Q. How does the electronic nature of the 2,4-dichlorophenoxy group influence the compound’s reactivity and biological interactions?
Answer:
- Electron-withdrawing effects : The chlorine atoms increase the acetamide’s electrophilicity, enhancing nucleophilic attack at the carbonyl (e.g., in enzyme binding) .
- Lipophilicity : Chlorine substituents improve membrane permeability, as seen in analogs with similar logP values .
- Steric effects : The 2,4-dichloro substitution pattern minimizes steric hindrance, allowing optimal orientation in target binding pockets (e.g., kinase inhibitors) .
Validation : Compare activity of analogs with mono- vs. di-chlorinated phenoxy groups using in vitro assays .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Analog synthesis : Systematically modify substituents (e.g., replace Cl with F or CH₃) and assess biological activity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the thiazole nitrogen) .
- Data correlation : Plot substituent electronic parameters (Hammett σ) against IC₅₀ values to quantify electronic effects on potency .
Example : A study of fluorophenyl-thiazole analogs demonstrated a 10-fold activity increase with electron-withdrawing groups .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Answer: Common fixes include:
- Activating agents : Use EDCI/HOBt or DCC for amide bond formation to reduce racemization .
- Solvent optimization : Switch to DCM for improved solubility of aromatic intermediates .
- Temperature gradient : Start at 0°C to activate reagents, then warm to room temperature for completion .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
